molecular formula C23H19ClN2O2S B11435748 3-(4-chlorophenyl)-1-(2-methylbenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione

3-(4-chlorophenyl)-1-(2-methylbenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione

Cat. No.: B11435748
M. Wt: 422.9 g/mol
InChI Key: OZUPXJQKHJCMJC-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(2-methylbenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a chlorophenyl group, a methylbenzyl group, and a tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(2-methylbenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione typically involves multi-step organic reactions. One common approach is the Fiesselmann thiophene synthesis, which involves the Friedel–Crafts acylation of heteroarenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides . This is followed by treatment with methyl thioglycolate in the presence of DBU and calcium oxide powder . Another method involves the use of sodium sulfide and an alkylating agent containing a methylene active component .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(2-methylbenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

3-(4-chlorophenyl)-1-(2-methylbenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(2-methylbenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-1-(2-methylbenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione is unique due to its specific substitution pattern and the presence of both chlorophenyl and methylbenzyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H19ClN2O2S

Molecular Weight

422.9 g/mol

IUPAC Name

11-(4-chlorophenyl)-9-[(2-methylphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione

InChI

InChI=1S/C23H19ClN2O2S/c1-14-5-2-3-6-15(14)13-25-22-20(18-7-4-8-19(18)29-22)21(27)26(23(25)28)17-11-9-16(24)10-12-17/h2-3,5-6,9-12H,4,7-8,13H2,1H3

InChI Key

OZUPXJQKHJCMJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C4=C(S3)CCC4)C(=O)N(C2=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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